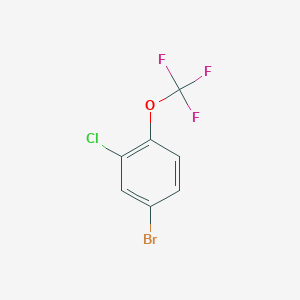

4-溴-2-氯-1-(三氟甲氧基)苯

描述

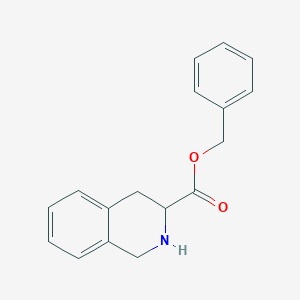

The compound "4-Bromo-2-chloro-1-(trifluoromethoxy)benzene" is a halogenated aromatic molecule that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This structure suggests potential reactivity typical of halogenated aromatics, such as participation in electrophilic aromatic substitution reactions and utility in the synthesis of more complex organic compounds.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "4-Bromo-2-chloro-1-(trifluoromethoxy)benzene," they do provide insights into related compounds. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is described, which involves treatment with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar bromination methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied. For example, the vibrational spectroscopic analysis of 1-bromo-4-chlorobenzene and 2-bromo-4-chlorotoluene provides insights into the impact of halogen substitution on the benzene ring . These studies, which include both experimental and theoretical approaches, help in understanding the molecular geometry, vibrational frequencies, and electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be inferred from studies on similar molecules. For instance, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into various other compounds through condensation and oxidative cyclization reactions indicates the potential for diverse chemical transformations . Additionally, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction demonstrates the utility of halogenated benzene derivatives in forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be complex due to the presence of multiple substituents that influence intermolecular interactions. For example, the crystal structure analysis of bromo- and bromomethyl-substituted benzenes reveals various types of interactions, such as C–H···Br and C–Br···π, which can affect the compound's solid-state properties . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene also highlight the potential for optical applications of such compounds .

科学研究应用

萘的芳烃路线

相关的三氟甲氧基苯的一个显着应用是生成芳烃,芳烃是用于合成萘的中间体。例如,在用二异丙基氨基锂 (LDA) 处理后,1-溴-2-(三氟甲氧基)苯发生转化,生成苯基锂中间体。这些中间体在进一步反应后,可以生成 1,2-脱氢-(三氟甲氧基)苯芳烃。这些芳烃可以在原位与呋喃发生捕获,生成环加成物,在还原或溴化后生成 1-和 2-(三氟甲氧基)萘。此类转化说明了该化合物在合成具有三氟甲氧基团的复杂芳香族体系中的用途,而这些芳香族体系由于其独特的电子性质而在材料科学和药物研究中受到关注(Schlosser & Castagnetti, 2001)。

亲核三氟甲氧基化

另一个应用涉及脂族底物的亲核三氟甲氧基化。Marrec 等人 (2010) 描述的一个过程涉及四丁基三苯基二氟硅酸盐与 2,4-二硝基(三氟甲氧基)苯在微波辐射下的反应,生成三氟甲氧阴离子,该阴离子能够取代活化的溴化物和烷基碘化物。这种方法允许形成脂族三氟甲基醚,标志着从活化的芳香环中亲核取代三氟甲氧基团的第一个例子。此类过程对于将三氟甲氧基团引入各种分子框架至关重要,由于三氟甲氧基团的吸电子和亲脂性质,提高了其在开发药物和农用化学品中的潜在用途(Marrec et al., 2010)。

安全和危害

属性

IUPAC Name |

4-bromo-2-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSENYRJAJFHXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592995 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |

CAS RN |

158579-80-7 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。